

Hpk1-IN-35 Technical Support Center: Troubleshooting Solubility and Experimental Use

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Compound of Interest

Compound Name: *Hpk1-IN-35*

Cat. No.: *B12390678*

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of **Hpk1-IN-35**. Below you will find frequently asked questions, troubleshooting guides for common solubility issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **Hpk1-IN-35**?

A1: The recommended solvent for creating a stock solution of **Hpk1-IN-35** is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 10 mM.^[1]

Q2: How should I store the **Hpk1-IN-35** stock solution?

A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For other similar HPK1 inhibitors, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.

Q3: Can I dissolve **Hpk1-IN-35** directly in aqueous buffers like PBS?

A3: It is not recommended to dissolve **Hpk1-IN-35** directly in aqueous buffers due to its low water solubility. A concentrated stock solution should first be prepared in DMSO.

Q4: My **HpK1-IN-35** precipitated when I diluted the DMSO stock in my aqueous experimental medium. What should I do?

A4: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed solutions.

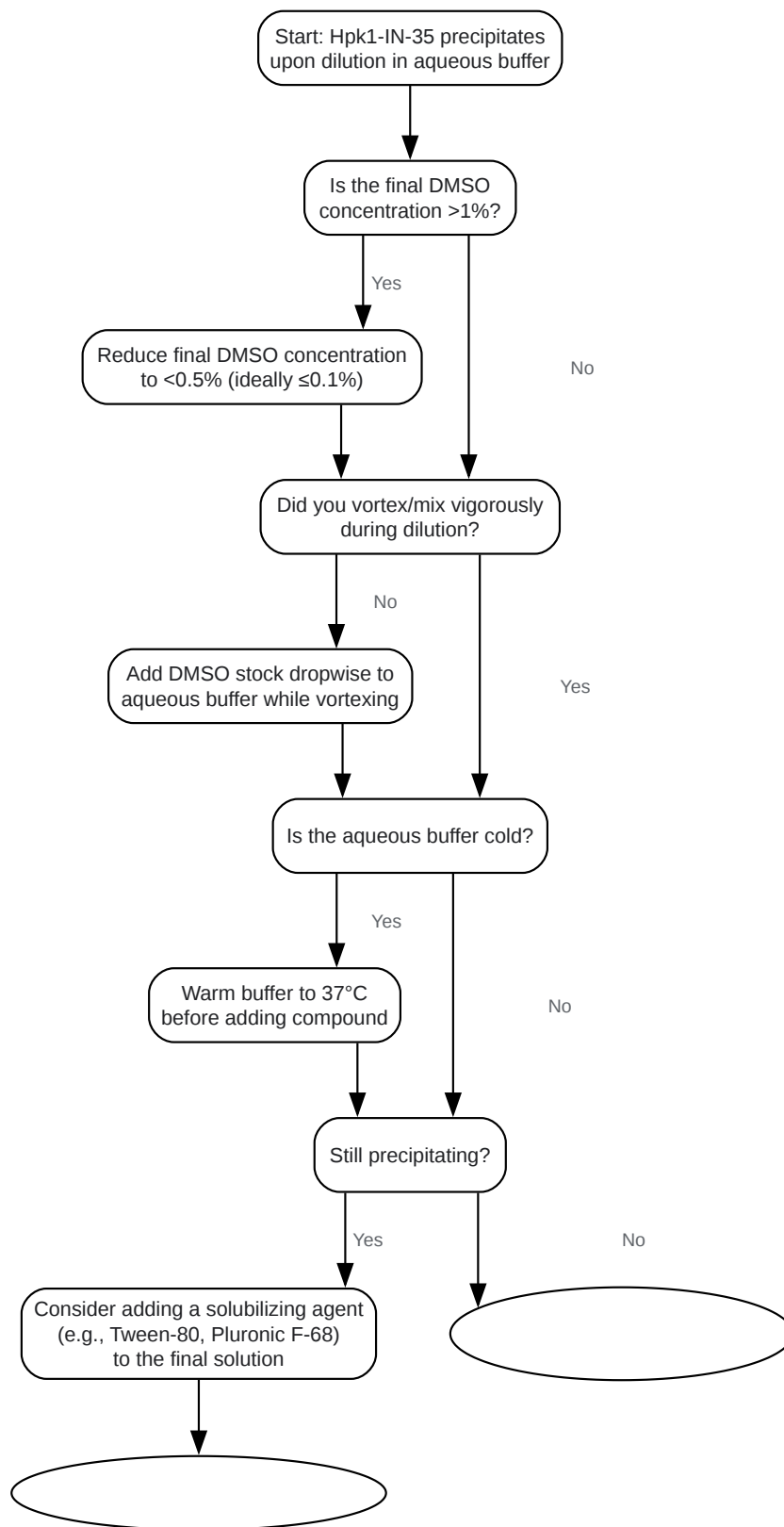
Solubility and Handling Data

The following table summarizes the known solubility of **HpK1-IN-35** and provides a reference for other related HPK1 inhibitors.

Compound	Solvent	Solubility	Notes
HpK1-IN-35	DMSO	10 mM[1]	---
HPK1-IN-2	DMSO	76 mg/mL (~199.75 mM)[2]	Use fresh DMSO as moisture can reduce solubility.[2]
Ethanol	10 mg/mL[2]	---	
Water	Insoluble[2]	---	
HPK1-IN-3	DMSO	83.33 mg/mL (~169.91 mM)[3]	Ultrasonic bath and heating to 37°C can aid dissolution.[3]
HPK1-IN-32	10% DMSO + 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL (~4.66 mM)[4]	Clear solution.[4]
10% DMSO + 90% Corn Oil	≥ 2.5 mg/mL (~4.66 mM)[4]	Clear solution.[4]	
HPK1-IN-34	DMSO	25 mg/mL (~55.73 mM)[5]	Requires sonication and warming to 60°C. [5]

Troubleshooting Guide for Solubility Issues

This guide addresses the common problem of compound precipitation when diluting a DMSO stock solution of **Hpk1-IN-35** into an aqueous medium for cell-based or biochemical assays.



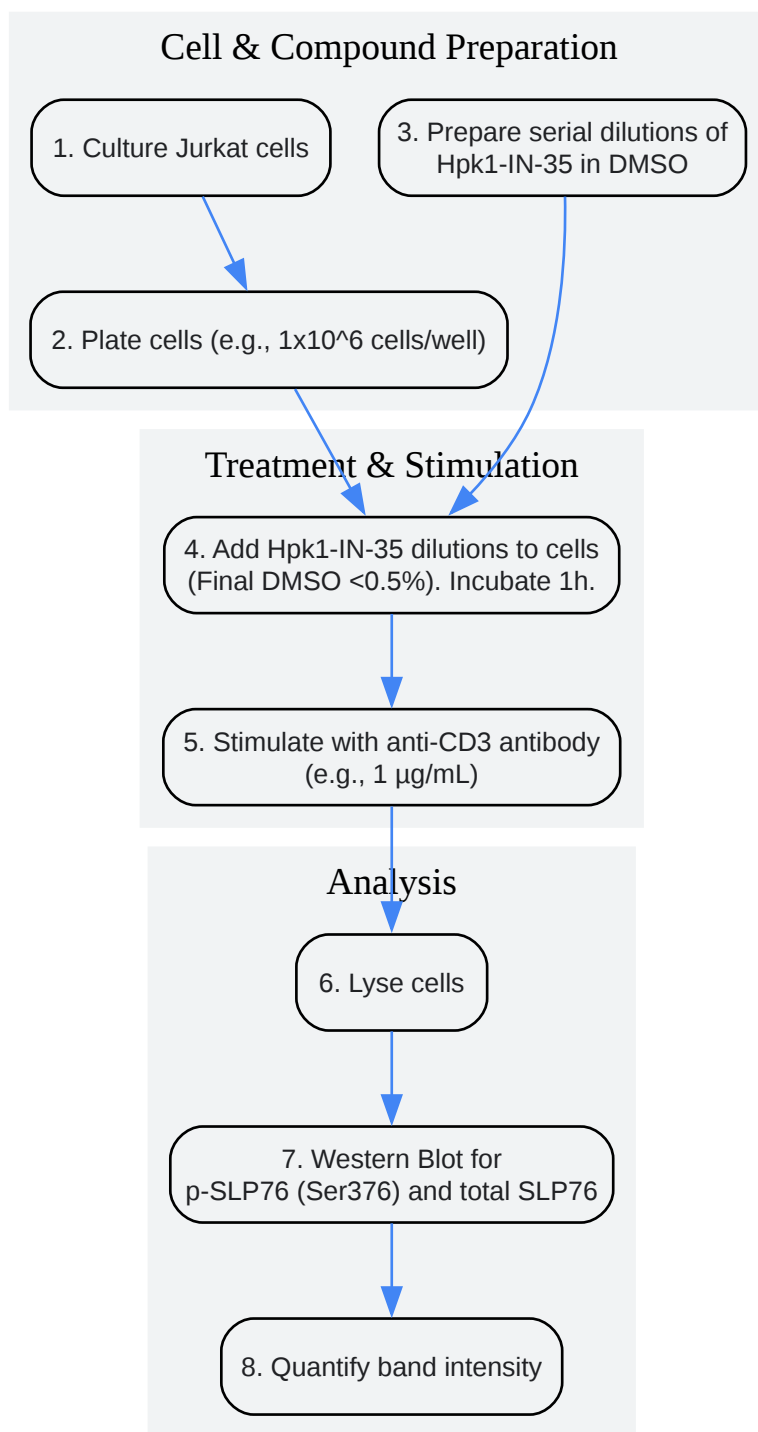
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Caption: Troubleshooting workflow for **Hpk1-IN-35** precipitation issues.

Experimental Protocols

Protocol: Inhibition of SLP-76 Phosphorylation in Jurkat Cells

This protocol details a cell-based assay to measure the inhibitory effect of **Hpk1-IN-35** on the phosphorylation of its downstream target, SLP-76.



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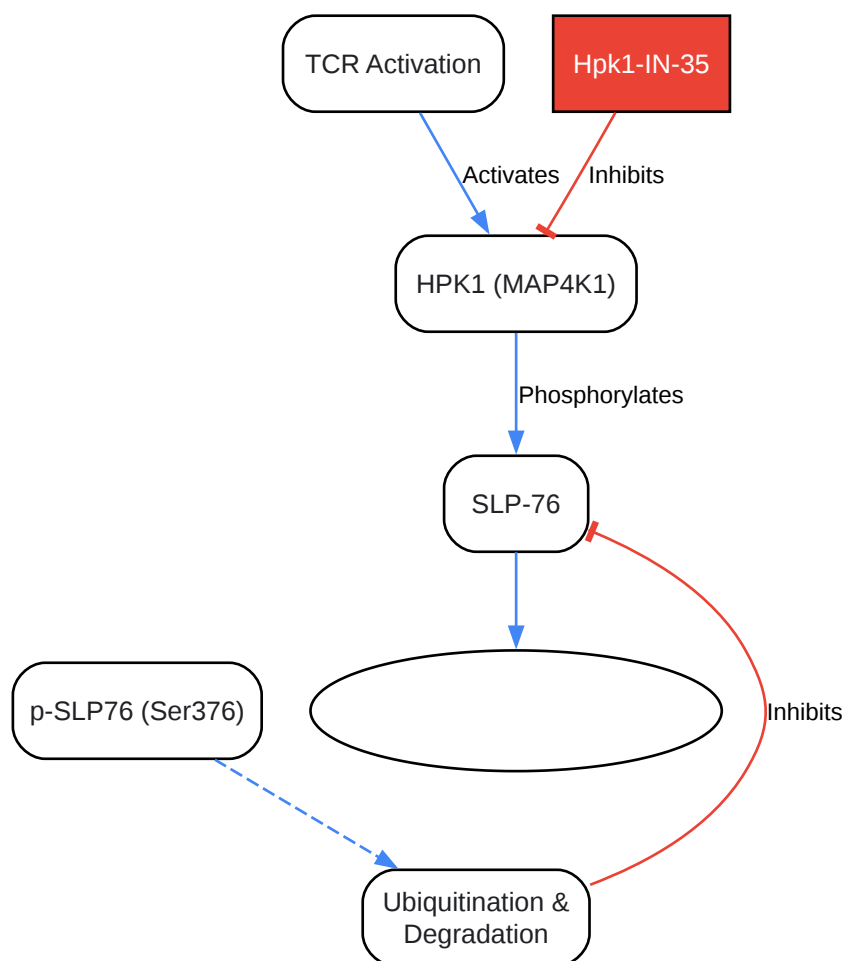
Caption: Workflow for p-SLP76 inhibition assay using **Hpk1-IN-35**.

Methodology:

- Cell Culture: Culture Jurkat cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to a density of approximately 1×10^6 cells/mL.
- Plating: Plate the Jurkat cells in a multi-well plate.
- Compound Preparation: Prepare a 200X stock of your desired final concentrations of **Hpk1-IN-35** by serial dilution in DMSO.
- Treatment: Add the **Hpk1-IN-35** dilutions to the cells. The final DMSO concentration should be kept below 0.5% to avoid solvent effects. Incubate for 1 hour at 37°C.
- Stimulation: Stimulate the cells by adding an anti-CD3 antibody (e.g., 1 µg/mL final concentration) and incubate for the desired time (e.g., 15-30 minutes).
- Lysis: Pellet the cells by centrifugation, wash with cold PBS, and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-SLP76 (Ser376) and total SLP-76.
- Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the bands. Quantify the band intensities to determine the IC₅₀ of **Hpk1-IN-35**.

HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[6] Upon TCR activation, HPK1 is recruited to the signaling complex where it phosphorylates SLP-76 at Serine 376.[7][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and subsequent degradation of SLP-76, which dampens the T-cell activation signal.[8] **Hpk1-IN-35** is a potent inhibitor of HPK1, preventing the phosphorylation of SLP-76 and thereby enhancing T-cell activation and effector functions, such as IL-2 secretion.[9]



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